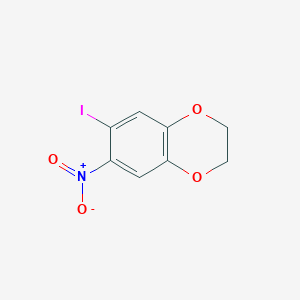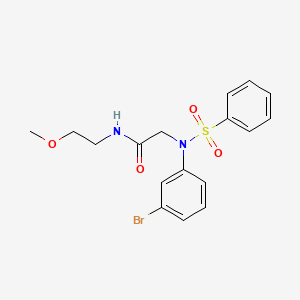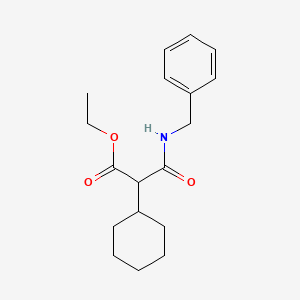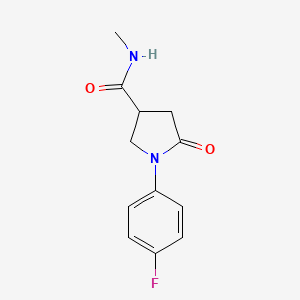
6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" is a heterocyclic compound characterized by a benzodioxine core with iodine and nitro substituents. This compound, like others in its class, is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The focus here is on its synthesis, structural analysis, and properties rather than its applications.
Synthesis AnalysisThe synthesis of related compounds often involves electrophilic nitration reactions. For example, Piórko et al. (1994) explored the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine, leading to various nitro derivatives through reactions with nitric acid in sulfuric acid (Piórko, A., Christie, S., Crook, M., & Sampson, P., 1994). This provides insight into potential synthetic routes that might be applied to or adapted for the synthesis of "this compound."
Molecular Structure AnalysisThe molecular structure of related nitro derivatives has been studied, revealing details about bond lengths, angles, and overall geometry. Shafi et al. (2020) conducted molecular docking, quantum chemical computational, and vibrational studies on a similar molecule, "6-nitro-2,3-dihydro-1,4-benzodioxine," to predict its important properties, including bond lengths and angles obtained by DFT calculations (Shafi, A. et al., 2020). These methods can be directly relevant to analyzing the structure of "this compound."
Chemical Reactions and Properties
Research on related compounds has also looked into their chemical reactivity and properties. For instance, the study of nitration reactions and the synthesis of various nitro derivatives provides a foundation for understanding the chemical behavior and potential reactions "this compound" might undergo.
Physical Properties Analysis
The physical properties, such as melting points, densities, and solubilities, are crucial for practical handling and application of chemical compounds. However, specific data on "this compound" are not provided in the available literature. Studies like those by Bao et al. (2008) on the synthesis of 2,3-dihydro-1,4-benzodioxins via a tandem one-pot procedure highlight methodologies that can impact the physical properties of similar compounds (Bao, W. et al., 2008).
Chemical Properties Analysis
Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions are essential for understanding a compound's utility and safety. Deshmukh et al. (2013) discussed the synthesis of 1,4-benzodioxines from activated ortho-halonitrobenzenes, offering insights into the chemical properties and reactivity patterns that might be relevant for "this compound" (Deshmukh, M. S., Das, B., & Jain, N., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Iodo-7-Nitro-2,3-Dihydro-1,4-Benzodioxine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
The compound’s effects on downstream pathways would depend on its specific targets, which are currently unidentified .
Result of Action
Understanding these effects requires knowledge of the compound’s targets and mode of action, which are currently unknown .
Biochemische Analyse
Biochemical Properties
6-Iodo-7-nitro-2,3-dihydro-1,4-benzodioxine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways. The nitro group in the compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with thiol groups in proteins, thereby affecting their function. Additionally, the iodine atom can participate in halogen bonding, influencing the binding affinity of the compound to various biomolecules .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to their inhibition or activation. The compound’s nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites on biomolecules, causing modifications that alter their function. Additionally, the iodine atom can form halogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions collectively contribute to the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, it can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s nitro group can undergo reduction, while the iodine atom can be involved in deiodination reactions, contributing to its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. This distribution pattern can influence its biological activity and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Eigenschaften
IUPAC Name |
6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUJUSWPWCWXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)

![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)

